N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 41-2272 is a soluble guanylate cyclase (sGC) activator, which means it enhances the production of cyclic guanosine monophosphate (cGMP) in cells.
作用機序
BAY 41-2272 activates N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger that regulates various cellular functions, including smooth muscle relaxation, platelet aggregation, and neurotransmission. BAY 41-2272 enhances the production of cGMP in cells, leading to vasodilation, reduced platelet aggregation, and improved neurotransmission.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, reduced platelet aggregation, and improved neurotransmission. BAY 41-2272 has also been shown to improve cardiac output and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. In addition, BAY 41-2272 has been shown to improve erectile function in animal models of erectile dysfunction.
実験室実験の利点と制限
BAY 41-2272 has several advantages for lab experiments, including its high solubility and stability in aqueous solutions. BAY 41-2272 is also readily available from commercial sources, making it easy to obtain for research purposes. However, BAY 41-2272 has some limitations for lab experiments, including its relatively high cost and limited availability of some derivatives.
将来の方向性
There are several future directions for the research on BAY 41-2272. One potential area of research is the development of new derivatives of BAY 41-2272 with improved pharmacological properties. Another area of research is the evaluation of BAY 41-2272 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BAY 41-2272 and its potential therapeutic applications in other diseases.
合成法
The synthesis of BAY 41-2272 involves the reaction of 4-bromo-N-(2-cyanomethyl)-3-oxo-3,4-dihydropyridine-6-carboxamide with hydrazine hydrate and sodium cyanide in the presence of acetic acid. The product is then reacted with 4-bromo-2-fluorobenzoyl chloride in the presence of triethylamine to obtain the final product. The synthesis of BAY 41-2272 is a multistep process that requires careful handling of reagents and reaction conditions to obtain a high yield of the product.
科学的研究の応用
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In preclinical studies, BAY 41-2272 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output. BAY 41-2272 has also been shown to improve erectile function in animal models of erectile dysfunction. Clinical trials have been conducted to evaluate the safety and efficacy of BAY 41-2272 in humans, and the results have been promising.
特性
製品名 |
N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide |
---|---|
分子式 |
C16H10BrN7O |
分子量 |
396.2 g/mol |
IUPAC名 |
N//'-[6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl]-4-bromobenzohydrazide |
InChI |
InChI=1S/C16H10BrN7O/c17-10-3-1-9(2-4-10)16(25)24-23-15-13(8-20)11(5-6-18)12(7-19)14(21)22-15/h1-4H,5H2,(H,24,25)(H3,21,22,23) |
InChIキー |
ZPFDOOPUACXARN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N)Br |
正規SMILES |
C1=CC(=CC=C1C(=O)NNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。